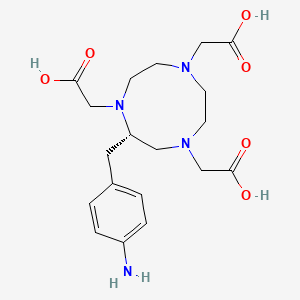

2-((4-Aminophenyl)methyl)nota

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(5S)-5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O6/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIIOGDNZILDQE-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142131-37-1 | |

| Record name | 2-((4-Aminophenyl)methyl)nota | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142131371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-AMINOPHENYL)METHYL)NOTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A652F51BH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Technical Guide to the Mechanism of Action of 2-((4-Aminophenyl)methyl)nota in Radiochemistry

Abstract

The bifunctional chelator 2-((4-Aminophenyl)methyl)nota, commonly referred to as p-NH2-Bn-NOTA, represents a significant advancement in the field of radiometal-based pharmaceuticals. Its unique architecture, combining the robust NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle with a conjugatable aminophenylmethyl linker, provides a versatile platform for the development of targeted imaging agents and therapeutics. This guide elucidates the core mechanistic principles governing its function, from the fundamental coordination chemistry that ensures stable radiometal sequestration to the practical aspects of radiolabeling and bioconjugation. We will explore the causality behind experimental choices, detail validated protocols, and provide a forward-looking perspective on its applications for researchers, scientists, and drug development professionals.

Introduction: The Need for a Superior Bifunctional Chelator

In the design of radiopharmaceuticals, the chelator is a critical component responsible for securely binding a radiometal while a targeting biomolecule (e.g., a peptide or antibody) directs the entire construct to a specific biological site.[1] The in vivo stability of the radiometal-chelator complex is paramount; premature release of the radionuclide can lead to non-specific radiation exposure to healthy tissues and degradation of imaging quality.[2][3]

2-((4-Aminophenyl)methyl)nota (p-NH2-Bn-NOTA) has emerged as a chelator of choice for several medically relevant radiometals, particularly positron emitters like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[4][5] Its mechanism of action is rooted in two key structural features:

-

The NOTA Macrocycle: A pre-organized, hexadentate N₃O₃ donor set that forms exceptionally stable complexes with trivalent metal ions like Ga³⁺.[5]

-

The (4-Aminophenyl)methyl Linker: A functional group that provides a reactive amine handle for covalent attachment to biomolecules without compromising the chelating cavity.

This guide will deconstruct the function of p-NH2-Bn-NOTA, providing a comprehensive understanding of its superior performance in radiochemical applications.

Core Mechanism: The Coordination Chemistry of the NOTA Scaffold

The efficacy of p-NH2-Bn-NOTA begins with the inherent properties of the 1,4,7-triazacyclononane (TACN) ring and its three pendant acetate arms.

High Thermodynamic Stability and Kinetic Inertness

The NOTA macrocycle forms a coordination complex with radiometals like Gallium-68 that is both thermodynamically stable and kinetically inert.[2] The stability constant for the [⁶⁸Ga]Ga-NOTA complex is remarkably high (log K ≈ 31), significantly greater than that of other common chelators like DOTA (log K ≈ 21.3 for ⁶⁸Ga).[5][6]

-

Expertise & Causality: This high stability is a direct result of the "macrocyclic effect." The pre-organized structure of the TACN ring minimizes the entropic penalty associated with chelation, as the donor atoms are already held in close proximity. The three nitrogen atoms of the ring and the three carboxylate oxygens form a tight, cage-like structure that perfectly accommodates the ionic radius of Ga³⁺. This snug fit makes the complex highly resistant to dissociation or trans-chelation by other metal-binding species in vivo.[7]

Favorable Radiolabeling Kinetics

A key advantage of the NOTA scaffold is its ability to complex ⁶⁸Ga under mild conditions.[5] Unlike DOTA, which often requires heating (e.g., 95°C) to achieve efficient labeling, NOTA-based chelators can be radiolabeled rapidly at room temperature.[5][8]

-

Expertise & Causality: The smaller cavity size and greater flexibility of the 9-membered TACN ring (compared to the 12-membered ring of DOTA) allows for faster metal ion incorporation.[9] This rapid kinetics is crucial when working with short-lived isotopes like ⁶⁸Ga (half-life ≈ 68 minutes), as it minimizes decay losses during production and allows for the formulation of temperature-sensitive bioconjugates.[5]

The Bifunctional Bridge: Mechanism of Bioconjugation

The true utility of p-NH2-Bn-NOTA lies in its bifunctional nature. The (4-Aminophenyl)methyl group serves as the linker, enabling its covalent attachment to a targeting vector. The primary amine (-NH₂) on the phenyl ring is a versatile functional handle for various conjugation strategies, most commonly through the formation of a stable amide or thiourea bond.

-

Amide Bond Formation: The amine can be coupled to a carboxylic acid on a peptide or protein using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Thiourea Bond Formation: If the targeting molecule possesses an isothiocyanate group, or if the chelator is first converted to an isothiocyanate derivative (p-SCN-Bn-NOTA), a stable thiourea linkage can be formed.[6]

This separation of function is critical: the linker allows for bioconjugation without involving the carboxylate arms essential for metal chelation, thus preserving the integrity and stability of the radiometal complex.[1]

Diagram: Conceptual Workflow of a p-NH2-Bn-NOTA Radiopharmaceutical

The following diagram illustrates the role of p-NH2-Bn-NOTA as a bridge between the radiometal and the biological target.

Caption: The bifunctional role of p-NH2-Bn-NOTA.

Mechanism of Radiolabeling: A Practical Workflow

The process of radiolabeling a p-NH2-Bn-NOTA conjugate with ⁶⁸Ga involves precise control of reaction conditions to ensure high radiochemical yield and purity. The ⁶⁸Ga³⁺ is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with dilute HCl.[10][11]

Key Reaction Parameters

| Parameter | Typical Value | Rationale / Causality |

| pH | 4.0 - 5.5 | Expertise: This pH range is critical. Below pH 4, protonation of the carboxylate arms can hinder complexation. Above pH 5.5, ⁶⁸Ga³⁺ begins to form insoluble colloids ([⁶⁸Ga]Ga(OH)₃), reducing its availability for chelation. A buffer (e.g., sodium acetate, HEPES) is used to maintain this optimal pH.[8] |

| Temperature | Room Temp. (~25°C) | Expertise: As discussed, the favorable kinetics of NOTA allows for efficient labeling without heating, preserving the integrity of sensitive biomolecules.[5][12] |

| Precursor Amount | 5 - 20 nmol | Expertise: A molar excess of the chelator-conjugate is used to drive the reaction to completion and ensure that virtually all of the radionuclide is chelated, maximizing specific activity.[8] |

| Reaction Time | 5 - 15 minutes | Expertise: The reaction is rapid, typically reaching >95% completion within minutes, which is advantageous for the short-lived ⁶⁸Ga.[5] |

Self-Validating Protocol: Radiolabeling and Quality Control

A trustworthy protocol must include integrated quality control (QC) to validate the outcome.

Step 1: Elution and Buffering

-

Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using ~5 mL of 0.1 N HCl.[11]

-

Immediately add a sodium acetate or HEPES buffer to the eluate to raise the pH to ~4.5.

Step 2: Radiolabeling Reaction

-

Add the buffered ⁶⁸Ga³⁺ solution to a vial containing 5-20 nmol of the p-NH2-Bn-NOTA-bioconjugate.

-

Incubate at room temperature for 10 minutes.

Step 3: Purification (Optional but Recommended)

-

Pass the reaction mixture through a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga and hydrophilic impurities.

-

Wash the cartridge with water, then elute the final product with an ethanol/water mixture.

Step 4: Quality Control (Self-Validation)

-

Trustworthiness: The success of the labeling must be confirmed before use. This is typically done using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC).[13][14]

-

Radio-TLC: Spot the final product on an ITLC-SG strip. Using a mobile phase like 1 M ammonium acetate/methanol (1:1), the labeled conjugate will migrate (Rf = 0.8–1.0), while any colloidal ⁶⁸Ga remains at the origin (Rf = 0.0–0.2).[13]

-

Radio-HPLC: This provides a more precise measure of radiochemical purity, separating the labeled product from unlabeled precursors and other impurities. A successful synthesis will show a single major radioactive peak corresponding to the desired product, with radiochemical purity typically exceeding 98%.[10]

Diagram: Radiolabeling and QC Workflow

Caption: A self-validating workflow for ⁶⁸Ga-labeling.

In Vivo Mechanism of Action: The Journey of the Radiopharmaceutical

Once synthesized and validated, the [⁶⁸Ga]Ga-NOTA-conjugate is administered to the patient. Its mechanism of action in vivo is a multi-step process:

-

Distribution: The radiopharmaceutical distributes throughout the body via the bloodstream. Its pharmacokinetic profile (clearance rate, biodistribution) is largely dictated by the size and nature of the conjugated biomolecule.

-

Target Recognition: The targeting moiety (e.g., a PSMA-targeting ligand or a somatostatin analogue) binds with high affinity and specificity to its receptor on the surface of cancer cells.[6][15]

-

Signal Emission: The chelated ⁶⁸Ga decays, emitting a positron. This positron annihilates with a nearby electron, producing two 511 keV gamma photons that travel in opposite directions.

-

Detection: A Positron Emission Tomography (PET) scanner detects these coincident photons, allowing for the three-dimensional localization and quantification of the radiopharmaceutical's accumulation in tumors.[15]

Throughout this entire process, the kinetic inertness of the [⁶⁸Ga]Ga-NOTA complex is critical. It ensures the ⁶⁸Ga remains securely sequestered, providing a clear, high-contrast image of the targeted tissues against a low-background signal.[5]

Conclusion

The mechanism of action of 2-((4-Aminophenyl)methyl)nota is a masterclass in rational radiopharmaceutical design. It leverages the fundamental principles of coordination chemistry to create a highly stable and kinetically inert complex with medically important radiometals. Its bifunctional architecture provides a reliable platform for conjugation to a vast array of targeting molecules. The resulting ability to perform radiolabeling under mild, rapid conditions further enhances its utility, particularly for short-lived isotopes and sensitive biological vectors. This in-depth understanding of its core mechanisms empowers researchers and developers to confidently employ p-NH2-Bn-NOTA as a foundational tool in creating the next generation of targeted radiodiagnostics and theranostics.

References

-

Pratt, E. C., & Caravan, P. (2024). Chemical Tools to Characterize the Coordination Chemistry of Radionuclides for Radiopharmaceutical Applications. Chemical Reviews. [Link]

-

Ferreira, C. L., Lamsa, E., & Vimalnath, K. V. (2025). Chapter 4: Chelator Design and Radiolabeling Chemistry of Radiometals. In Radiopharmaceutical Therapy. Royal Society of Chemistry. [Link]

-

Chakraborty, S., et al. (2015). Promising bifunctional chelators for copper 64-PET imaging: practical 64Cu radiolabeling and high in vitro and in vivo complex stability. Nuclear Medicine and Biology. [Link]

-

Deri, M. A., et al. (2016). Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA. Bioconjugate Chemistry. [Link]

-

Tafreshi, N. K., et al. (2025). NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry. Molecules. [Link]

-

Spantidea, P. I., et al. (2013). Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. Molecules. [Link]

-

Pandey, U., et al. (2016). Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging. Journal of Nuclear Medicine. [Link]

-

Migliari, S., et al. (2024). Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA. EJNMMI Radiopharmacy and Chemistry. [Link]

-

Sadeghzadeh, M., et al. (2016). Optimized production and quality control of Ga-DOTATATE. Annals of Nuclear Medicine. [Link]

-

Xu, Y., et al. (2025). Radiopharmaceuticals and their applications in medicine. Signal Transduction and Targeted Therapy. [Link]

-

Napolitano, M., et al. (2020). Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis. Indian Journal of Nuclear Medicine. [Link]

-

Bioemtech. (2024). Chelators for the next generation of Theranostic Soft Radiometals. [Link]

-

ResearchGate. (2013). Labeling with Gallium‐68. [Link]

- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews.

-

Gomes, A. S., et al. (2016). Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Ramogida, C. F., et al. (2017). p-NO2–Bn–H4neunpa and H4neunpa–Trastuzumab: Bifunctional Chelator for Radiometalpharmaceuticals and 111In Immuno-Single Photon Emission Computed Tomography Imaging. Bioconjugate Chemistry. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promising bifunctional chelators for copper 64-PET imaging: practical (64)Cu radiolabeling and high in vitro and in vivo complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 8. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases [mdpi.com]

- 10. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Thermodynamic Stability of 2-((4-Aminophenyl)methyl)nota Metal Complexes: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Radiopharmaceutical Developers Subject: Coordination Chemistry, Thermodynamic Stability, and Bioconjugation of p-NH2-Bn-NOTA

Executive Summary & Structural Rationale

The development of targeted radiopharmaceuticals relies heavily on the ability to stably chelate radiometals (such as 68 Ga and 64 Cu) while simultaneously conjugating the complex to a biological targeting vector. 2-((4-Aminophenyl)methyl)nota , more commonly referred to in the literature as p-NH2-Bn-NOTA (or 2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), represents a gold standard in bifunctional chelator design.

The structural genius of p-NH2-Bn-NOTA lies in its spatial segregation of functions. By attaching the p-aminobenzyl linker directly to the carbon backbone of the macrocycle rather than to one of the pendant acetate arms, the molecule preserves its pristine hexadentate N3O3 donor set[1]. This pre-organized macrocyclic cavity minimizes the entropic penalty upon metal binding, driving exceptionally high thermodynamic stability and kinetic inertness—critical parameters to prevent the off-target release of toxic or radioactive free metal ions in vivo[2].

Logical framework of p-NH2-Bn-NOTA structural domains and functional outcomes.

Thermodynamic Stability: Ga(III) vs. Cu(II) Complexes

The thermodynamic stability of a metal-chelator complex is quantified by its formation constant ( logK ). p-NH2-Bn-NOTA exhibits remarkable affinity for small-to-medium transition and post-transition metals, most notably Gallium(III) and Copper(II).

The Causality of Ga(III) Affinity

Ga(III) possesses a small ionic radius (~0.62 Å) that perfectly matches the internal cavity size of the 9-membered triaza ring of NOTA. The complexation results in a slightly distorted octahedral geometry where the three ring nitrogens and three pendant carboxylate oxygens wrap the metal ion tightly[2]. This size-match and charge neutralization drive the formation constant to an extraordinary logK=30.98 [1]. Furthermore, the transmetalation of Ga(III) from weak intermediates (like Ga-citrate) into the NOTA cavity is a two-step kinetically favorable process, making it ideal for rapid room-temperature radiolabeling[3].

The Causality of Cu(II) Affinity

Cu(II) also forms a highly stable complex with p-NH2-Bn-NOTA ( logK=23.33 )[4]. However, Cu(II) is a d9 transition metal subject to Jahn-Teller distortion, which elongates the axial bonds. While thermodynamically very stable, the Cu(II)-NOTA complex exhibits moderate kinetic inertness compared to cross-bridged macrocycles (like CB-TE2A) and is more susceptible to acid-assisted decomplexation[1]. Despite this, it remains a premier choice for 64 Cu PET imaging due to its rapid labeling kinetics at ambient temperatures[5].

Quantitative Data Summary

| Metal Ion | Ligand | Stability Constant ( logK ) | Coordination Geometry | Kinetic Inertness |

| Ga(III) | NOTA / p-NH2-Bn-NOTA | 30.98 | Distorted Octahedral ( N3O3 ) | Exceptionally High |

| Cu(II) | NOTA / p-NH2-Bn-NOTA | 23.33 | Distorted Octahedral / Jahn-Teller | Moderate to High |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I cannot overstate the importance of rigorous experimental design when determining thermodynamic constants or executing bioconjugations. The protocols below are designed with built-in causality and self-validation mechanisms.

Protocol A: Determination of Thermodynamic Stability via Out-of-Cell Potentiometry

Causality: The rigid macrocyclic cavity of p-NH2-Bn-NOTA results in extremely slow metal complexation kinetics at low pH. A standard dynamic "in-cell" titration would fail to reach thermodynamic equilibrium, yielding artificially suppressed stability constants[6]. We must use an "out-of-cell" batch method.

-

Ligand Preparation: Prepare a 0.004 M stock solution of p-NH2-Bn-NOTA in 0.1 M (NMe4)Cl to maintain constant ionic strength.

-

Batch Preparation: Prepare 25 independent sample vials containing equimolar concentrations of the ligand and the target metal (e.g., GaCl3 ).

-

pH Adjustment: Adjust the pH of each vial incrementally across a range of 1.5 to 11.5 using standardized HCl or NMe4OH .

-

Equilibration (The Critical Step): Seal and incubate the vials at 25.0±0.1∘C for a minimum of 3 weeks. Validation Check: Measure the pH and UV-Vis spectra at week 2 and week 3. Equilibrium is validated only when there is zero delta between these two time points[6].

-

Data Acquisition & Modeling: Measure the final pH and absorbance. Input the data into speciation modeling software (e.g., Hyperquad) to extract the logK and identify mixed hydroxido species (e.g., [Ga(OH)L]− ).

Step-by-step workflow for determining thermodynamic stability constants.

Protocol B: Bioconjugation via Isothiocyanate Conversion

Causality: The p−NH2 group on the benzyl ring is a weakly basic aromatic amine ( pKa≈5 ). At physiological pH, it is protonated or acts as a poor nucleophile, making direct amide coupling highly inefficient[5]. Converting it to an isothiocyanate (-NCS) creates a highly electrophilic carbon center that reacts spontaneously and quantitatively with aliphatic amines (e.g., lysine residues on antibodies) at mildly basic pH.

-

Activation: Dissolve p-NH2-Bn-NOTA in a biphasic mixture of water and chloroform. Add a 5-fold molar excess of thiophosgene ( CSCl2 ) to the organic layer.

-

Reaction: Stir vigorously for 2 hours at room temperature. The biphasic system prevents the hydrolysis of the newly formed isothiocyanate.

-

Purification: Extract the aqueous layer, lyophilize, and validate the conversion to p-SCN-Bn-NOTA via LC-MS (look for the +42 Da mass shift).

-

Conjugation: Dissolve the targeting peptide/protein in 0.1 M sodium carbonate buffer (pH 8.5–9.0). Add a 3-fold molar excess of p-SCN-Bn-NOTA. Incubate for 2 hours at room temperature[5].

-

Validation: Purify the conjugate via size-exclusion chromatography (SEC) and verify the chelator-to-antibody ratio (CAR) using radiometric isotopic dilution.

Conclusion

The thermodynamic stability of p-NH2-Bn-NOTA metal complexes is not merely a function of its donor atoms, but a symphony of macrocyclic pre-organization, precise cavity sizing, and strategic linker placement. By understanding the causality behind its coordination chemistry—specifically its unparalleled affinity for Ga(III) and robust binding of Cu(II)—researchers can rationally design radiopharmaceuticals that survive the harsh kinetic challenges of the human circulatory system.

References

- Title: Improved Conjugation, 64-Cu Radiolabeling, in Vivo Stability, and Imaging Using Nonprotected Bifunctional Macrocyclic Ligands: Bis(Phosphinate) Cyclam (BPC)

- Source: benchchem.

- Source: mdpi.

- Title: Kinetics of Ga(NOTA)

- Source: acs.

- Title: NOTA Complexes with Copper(II)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Influence of the Combination of Carboxylate and Phosphinate Pendant Arms in 1,4,7-Triazacyclononane-Based Chelators on Their 68Ga Labelling Properties [mdpi.com]

Synthesis Pathways and Precursors for 2-((4-Aminophenyl)methyl)NOTA: A Technical Guide

Executive Summary

The development of targeted radiopharmaceuticals relies heavily on bifunctional chelators (BFCs) that can securely sequester radiometals while covalently linking to targeting vectors (peptides, antibodies, or small molecules). Among these, 2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NH₂-Bn-NOTA) stands as a gold standard macrocycle. Its pre-organized 9-membered triaza ring and three carboxylate arms form a highly rigid, hexadentate coordination sphere perfectly suited for small octahedral metal ions like ⁶⁸Ga³⁺, ⁶⁴Cu²⁺, and [¹⁸F]AlF²⁺[1][2].

Unlike its 12-membered counterpart (DOTA), which often requires elevated temperatures (80–95 °C) for efficient radiolabeling, NOTA derivatives achieve >95% radiochemical yields at room temperature[3]. This makes p-NH₂-Bn-NOTA an indispensable precursor for heat-sensitive biological vectors. This whitepaper details the definitive synthetic pathways, mechanistic causalities, and self-validating protocols required to synthesize p-NH₂-Bn-NOTA from fundamental precursors.

Retrosynthetic Strategy & Mechanistic Design

The architecture of p-NH₂-Bn-NOTA consists of three distinct domains:

-

The Macrocyclic Core (TACN): Provides the thermodynamic stability and kinetic inertness required to prevent in vivo transchelation.

-

The Pendant Arms (Acetates): Complete the coordination sphere, acting as hard oxygen donors.

-

The Benzyl Linker (p-NH₂-Bn): Provides an orthogonal attachment point that does not interfere with the metal-binding cavity.

The most robust approach to construct the C-functionalized TACN core is the Richman-Atkins macrocyclization . This strategy utilizes the Thorpe-Ingold effect (pre-organization via bulky sulfonamide protecting groups) to overcome the entropic penalty of forming a medium-sized (9-membered) ring, heavily favoring intramolecular cyclization over intermolecular polymerization.

Fig 1. Retrosynthetic and forward synthesis workflow for p-NH2-Bn-NOTA via Richman-Atkins cyclization.

Self-Validating Experimental Protocols

As an application scientist, it is critical not just to execute steps, but to understand the causality of the reagents and validate the intermediates. The following protocols are designed as self-validating systems.

Protocol A: Precursor Assembly (Electrophile & Nucleophile)

Objective: Synthesize the di-electrophile (ditosylate) and the tri-nucleophile (tritosyl-DETA).

Step 1: Dihydroxylation of 1-Allyl-4-nitrobenzene

-

Procedure: Dissolve 1-allyl-4-nitrobenzene (1 eq) in acetone/water (4:1). Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of OsO₄ (0.02 eq). Stir at room temperature for 12 h. Quench with saturated sodium sulfite.

-

Causality: OsO₄ provides syn-dihydroxylation. The nitro group is highly electron-withdrawing, making the aromatic ring inert to oxidation, thus directing the reaction exclusively to the terminal olefin.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show the disappearance of the fast-moving alkene spot and the appearance of a highly polar, UV-active baseline spot.

Step 2: Tosylation of the Diol

-

Procedure: Dissolve the resulting diol in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 2.5 eq) portion-wise. Stir for 4 h, allowing it to warm to RT. Pour into ice water and extract with DCM.

-

Causality: Pyridine acts as both solvent and base to neutralize the HCl byproduct. Tosylates are excellent leaving groups required for the subsequent SN2 macrocyclization.

-

Validation Checkpoint: ¹H-NMR (CDCl₃) must show the appearance of two distinct AB doublets around 7.3 and 7.7 ppm (integrating for 8 protons), confirming di-tosylation.

Protocol B: Richman-Atkins Macrocyclization

Objective: Form the 9-membered 1,4,7-triazacyclononane (TACN) ring.

-

Procedure: Dissolve N,N',N''-tritosyldiethylenetriamine (1 eq) and Cs₂CO₃ (3 eq) in anhydrous DMF. Heat to 80 °C. Slowly add the ditosylate from Protocol A (1 eq) dissolved in DMF dropwise over 4 hours using a syringe pump. Stir for an additional 12 h at 80 °C.

-

Causality: The slow addition (high-dilution principle) minimizes the local concentration of the electrophile, preventing intermolecular polymerization. Cs₂CO₃ is chosen because the large Cesium cation provides a template effect, loosely coordinating the sulfonamide anions and pre-organizing them for cyclization.

-

Validation Checkpoint: Mass Spectrometry (ESI-MS) of the crude mixture should show a dominant [M+H]⁺ peak corresponding to the cyclized product (p-NO₂-Bn-TACN(Ts)₃).

Protocol C: Detosylation and Alkylation

Objective: Unmask the secondary amines and install the pendant acetate arms.

-

Procedure (Detosylation): Suspend the macrocycle in 33% HBr in acetic acid. Add phenol (5 eq). Heat at 90 °C for 48 h. Cool and precipitate the hydrobromide salt with diethyl ether.

-

Causality: Sulfonamides are extremely robust; harsh acidic cleavage is mandatory. Phenol is a critical additive; it acts as a highly reactive aromatic scavenger to trap the generated tosyl cations, preventing them from re-alkylating the newly freed macrocyclic amines.

-

Procedure (Alkylation): Dissolve the free p-NO₂-Bn-TACN base in anhydrous acetonitrile. Add K₂CO₃ (4 eq) and tert-butyl bromoacetate (3.1 eq). Stir at 60 °C for 16 h.

-

Causality: tert-Butyl esters are used to protect the carboxylic acids orthogonally. If free bromoacetic acid were used, the resulting zwitterionic product would be nearly impossible to extract from the aqueous phase.

-

Validation Checkpoint: ¹H-NMR should show a massive singlet around 1.45 ppm integrating for 27 protons (three tert-butyl groups).

Protocol D: Nitro Reduction and Global Deprotection

Objective: Yield the final p-NH₂-Bn-NOTA.

-

Procedure: Dissolve the alkylated intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 4 h. Filter through Celite. To the concentrated residue, add a cleavage cocktail of TFA/DCM/TIPS (50:45:5) and stir for 4 h at RT. Evaporate under N₂ and precipitate with cold ether.

-

Causality: Catalytic hydrogenation selectively reduces the nitro group to an aniline without touching the macrocycle. In the final step, TFA cleaves the tert-butyl esters. Triisopropylsilane (TIPS) scavenges the highly reactive tert-butyl cations, preventing them from alkylating the newly formed aniline ring.

-

Validation Checkpoint: The final product must be highly water-soluble. LC-MS must show the exact mass of p-NH₂-Bn-NOTA (C₁₉H₂₈N₄O₆, Exact Mass: 408.20).

Quantitative Data Summaries

To ensure reproducibility across synthetic batches, the following tables summarize the expected quantitative metrics and analytical markers for the synthesis and application of p-NH₂-Bn-NOTA.

Table 1: Synthetic Yields and Analytical Benchmarks

| Synthetic Step | Intermediate Formed | Expected Yield | Key Analytical Marker (Validation) |

| Dihydroxylation | 3-(4-Nitrophenyl)propane-1,2-diol | 85 - 90% | TLC Rf = 0.15 (1:1 Hex/EtOAc); broad OH stretch in IR |

| Tosylation | 1,2-Bis(tosyloxy)-3-(4-nitrophenyl)propane | 75 - 82% | ¹H-NMR: Tosyl methyl singlets at ~2.4 ppm (6H) |

| Macrocyclization | p-NO₂-Bn-TACN(Ts)₃ | 60 - 70% | ESI-MS: [M+H]⁺ matches calculated mass for cyclized core |

| Detosylation | p-NO₂-Bn-TACN (Free Base) | 80 - 85% | Disappearance of aromatic tosyl protons in ¹H-NMR |

| Alkylation | p-NO₂-Bn-NOTA(tBu)₃ | 85 - 90% | ¹H-NMR: Massive t-Bu singlet at 1.45 ppm (27H) |

| Reduction & Deprotection | p-NH₂-Bn-NOTA | 70 - 75% | LC-MS: [M+H]⁺ = 409.2; highly water-soluble solid |

Table 2: Radiometal Complexation Profiles of NOTA-based Chelators

| Radiometal | Coordination Geometry | Optimal Labeling pH | Labeling Temp | Kinetic Stability (Serum, 2h) |

| ⁶⁸Ga³⁺ | Octahedral (Hexadentate) | 3.5 - 4.5 | 20 - 25 °C | > 98% Intact |

| ⁶⁴Cu²⁺ | Distorted Octahedral | 5.5 - 6.5 | 20 - 37 °C | > 95% Intact |

| [¹⁸F]AlF²⁺ | Octahedral | 4.0 - 4.5 | 95 - 100 °C | > 95% Intact |

Downstream Application: Bioconjugation

The primary utility of p-NH₂-Bn-NOTA is its conversion into highly reactive electrophilic species for bioconjugation[4]. The aniline amine is relatively unreactive toward standard peptide coupling at neutral pH due to its low pKa (~4.6). Therefore, it is routinely converted into an isothiocyanate (p-SCN-Bn-NOTA) using thiophosgene, or into a maleimide derivative for thiol-specific conjugation.

Fig 2. Downstream bioconjugation and radiolabeling workflow of p-NH2-Bn-NOTA for PET imaging.

Once conjugated to a targeting vector (e.g., cRGD for integrin αvβ3 targeting), the NOTA-conjugate can be radiolabeled with ⁶⁸Ga³⁺ in >95% radiochemical yield in under 5 minutes at room temperature[1]. This rapid, heat-free radiolabeling is the defining advantage of the NOTA macrocycle over other chelators in the development of modern radiopharmaceuticals[3].

References

-

68Ga Small Peptide Imaging: Comparison of NOTA and PCTA Bioconjugate Chemistry (2012). URL:[Link]

-

Gallium Complexation, Stability, and Bioconjugation of 1,4,7-Triazacyclononane Derived Chelators with Azaheterocyclic Arms Inorganic Chemistry (2017). URL:[Link]

-

Bn2DT3A, a Chelator for 68Ga Positron Emission Tomography: Hydroxide Coordination Increases Biological Stability Inorganic Chemistry (2022). URL:[Link]

-

Maleimido-Functionalized NOTA Derivatives as Bifunctional Chelators for Site-Specific Radiolabeling Molecules (MDPI) (2011). URL:[Link]

Sources

Technical Guide: Solubility Dynamics and Optimal Storage Protocols for 2-((4-Aminophenyl)methyl)nota

Executive Summary

As a Senior Application Scientist in radiopharmaceutical development, ensuring the structural and chemical integrity of bifunctional chelators (BFCs) is paramount. 2-((4-Aminophenyl)methyl)nota , commonly referred to as p-NH2-Bn-NOTA , is a macrocyclic NOTA derivative extensively utilized for tumor pre-targeting and the conjugation of peptides with diagnostic and therapeutic radionuclides (e.g., 64 Cu, 68 Ga, and 18 F via AlF)[1][2].

This whitepaper provides a rigorous, causality-driven analysis of the solubility profile and ideal storage conditions for p-NH2-Bn-NOTA. By understanding the underlying mechanisms of its degradation, researchers can implement self-validating workflows that ensure reproducible radiochemical yields (RCY) and preserve the reactivity of its primary amine conjugation site.

Physicochemical Properties and Solubility Profile

p-NH2-Bn-NOTA is typically synthesized and supplied as a hydrochloride hydrate salt to overcome the inherent hydrophobicity of the macrocyclic backbone and the benzyl pendant arm[1]. The protonation state of the three macrocyclic tertiary amines and the primary aniline group strictly dictates its solubility and downstream reactivity.

The Causality of Solubility: In its free base form, the zwitterionic nature of NOTA derivatives can lead to poor solubility in purely organic solvents. The hydrochloride hydrate form ensures rapid dissolution in aqueous media. However, because the primary amine (p-NH 2 ) is intended for downstream conjugation (e.g., via amide coupling or conversion to an isothiocyanate), the pH of the working solution must be carefully modulated. At a low pH, the aniline group is protonated (anilinium), rendering it unreactive toward electrophiles; at a neutral to slightly basic pH, it becomes a competent nucleophile but becomes highly susceptible to oxidation.

Table 1: Solubility and Solvent Compatibility Matrix

| Solvent System | Solubility Profile | Application & Mechanistic Recommendation |

| Trace-Metal Free H 2 O | High ( ≥ 50 mg/mL) | Ideal for stock solutions. Requires 0.22 μm filtration to remove particulate nucleation sites[1]. |

| Aqueous Buffers (pH 4-6) | High | Optimal for direct radiolabeling (e.g., AlF or Ga-68) where pH control is critical for metal coordination[2]. |

| DMSO / DMF | Moderate | Use only if organic co-solvents are strictly required for peptide conjugation. |

| Alcohols (EtOH, MeOH) | Low to Moderate | Not recommended for primary stock storage due to the risk of esterification over prolonged periods. |

Experimental Workflow: Stock Solution Preparation

The preparation of p-NH2-Bn-NOTA solutions must be treated as a self-validating system where every step is designed to prevent premature degradation or metal contamination. Macrocyclic chelators have an exceptionally high thermodynamic affinity for trace metals (e.g., log KML for Cu(II) is 23.33), meaning even minor contamination will ruin radiolabeling efficiency[3].

Step-by-Step Protocol: Trace-Metal Free Reconstitution

-

Thermal Equilibration: Allow the lyophilized p-NH2-Bn-NOTA vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

-

Causality: Opening a cold vial introduces atmospheric condensation, leading to rapid hydrolysis and degradation of the hygroscopic powder.

-

-

Solvent Preparation: Use strictly trace-metal free (e.g., Chelex-treated or Optima LC/MS grade) water. Do not use standard deionized water.

-

Dissolution: Add the required volume of water to achieve the target stock concentration (e.g., 10 mM). Vortex gently. Do not sonicate excessively, as localized heating can accelerate degradation.

-

Sterilization and Filtration: Pass the solution through a 0.22 μm PTFE or PES syringe filter into sterile, acid-washed, metal-free microcentrifuge tubes[1].

-

Causality: Particulate matter can act as nucleation sites for precipitation or harbor trace metals.

-

-

Inert Atmosphere Purging: Purge the headspace of each aliquot with Argon or ultrapure Nitrogen before sealing.

-

Causality: The primary aniline group is highly susceptible to atmospheric oxidation, which forms reactive nitroso or azo species, permanently destroying the conjugation site.

-

Step-by-step workflow for the reconstitution, sterilization, and aliquoting of p-NH2-Bn-NOTA.

Ideal Storage Conditions and Degradation Causality

The integrity of p-NH2-Bn-NOTA is compromised by three primary vectors: thermal degradation, moisture-induced hydrolysis, and oxidative damage. Adhering to strict storage parameters is non-negotiable for maintaining batch-to-batch reproducibility.

Table 2: Storage Conditions and Shelf-Life Guidelines

| Physical State | Temperature | Atmosphere | Max Shelf Life | Operational Remarks |

| Dry Powder | -20°C to -80°C | Desiccated, Dark | 12 - 24 Months | Keep sealed; warm to RT before opening[1]. |

| Stock Solution (H 2 O) | -80°C | Argon/N 2 Purged | 6 Months | Avoid freeze-thaw cycles[1]. |

| Stock Solution (H 2 O) | -20°C | Argon/N 2 Purged | 1 Month | Suitable for short-term experimental use[1]. |

| Working Solution | 4°C | Ambient | < 24 Hours | Prepare fresh prior to conjugation/radiolabeling. |

Mechanistic Insights into Degradation:

-

Aniline Oxidation: The p-aminobenzyl group is an electron-rich aromatic system. Exposure to oxygen, especially in aqueous solutions at ambient temperatures, leads to the oxidation of the amine to a hydroxylamine or nitroso derivative. This eliminates the nucleophilicity required for NHS-ester or EDC/NHS coupling strategies.

-

Premature Metal Complexation: NOTA forms exceptionally stable complexes with divalent and trivalent metal ions[3]. If stored in standard borosilicate glass without trace-metal precautions, the chelator will slowly scavenge metals from the glass matrix, drastically reducing the apparent radiochemical yield (RCY) during downstream labeling.

Logical relationship mapping of environmental vectors to chemical degradation pathways.

Conclusion

The successful deployment of [4] in radiopharmaceutical synthesis is heavily dependent on rigorous pre-analytical handling. By maintaining strict temperature controls (-80°C for long-term solution storage)[1], utilizing trace-metal free environments, and preventing oxidative damage through inert gas purging, researchers can ensure high-efficiency bioconjugation and near-quantitative radiolabeling yields.

References

-

Title: Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties Source: Pharmaceuticals / d-nb.info URL: [Link]

-

Title: NOTA Complexes with Copper(II) and Divalent Metal Ions: Kinetic and Thermodynamic Studies Source: Inorganic Chemistry - ACS Publications URL: [Link]

Sources

Application Note: Site-Directed Conjugation of 2-((4-Aminophenyl)methyl)nota to Monoclonal Antibodies via Two-Step Carboxylate Activation

Introduction & Rationale

The macrocyclic bifunctional chelator (BFC) 2-((4-Aminophenyl)methyl)nota (commonly referred to as p-NH2-Bn-NOTA) is a premier scaffold for developing targeted radiopharmaceuticals. It is highly efficient at coordinating radiometals such as ^64^Cu and ^68^Ga for Positron Emission Tomography (PET) imaging[1]. NOTA derivatives are particularly favored for ^68^Ga labeling because they form exceptionally stable six-coordinate complexes at room temperature[2].

While many bioconjugation strategies target antibody lysines using isothiocyanate (SCN) derivatives, conjugating the primary aniline amine of p-NH2-Bn-NOTA directly to the carboxylate groups (Aspartate, Glutamate, and the C-terminus) of a monoclonal antibody (mAb) offers a distinct advantage. It preserves the highly abundant lysine residues—which are often concentrated in the antibody's antigen-binding Complementarity-Determining Regions (CDRs)—thereby safeguarding the mAb's immunoreactivity.

Mechanistic Insights & Causality (E-E-A-T)

Conjugating an amine-containing BFC to an antibody carboxylate relies on zero-length crosslinking via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS)[3].

The Causality of the Two-Step Method: p-NH2-Bn-NOTA contains three carboxylic acid arms that are absolutely critical for capturing and coordinating the radiometal[2]. If a standard "one-pot" EDC/NHS reaction were employed, the EDC would indiscriminately activate the carboxylates on the NOTA chelator itself. This would lead to BFC self-polymerization and a complete loss of radiolabeling capacity.

To prevent this, a strict two-step protocol is mandatory:

-

Activation: EDC reacts with the mAb's native carboxylates at pH 6.0 to form an unstable O-acylisourea intermediate, which sulfo-NHS immediately converts into a semi-stable, amine-reactive sulfo-NHS ester[4].

-

EDC Removal: The reaction is quenched/desalted to remove all residual EDC[3].

-

Conjugation: p-NH2-Bn-NOTA is introduced at pH 7.5. The unprotonated aniline amine (pKa ~4.6) acts as a strong nucleophile, displacing the sulfo-NHS group to form a permanent amide bond[4]. Because no EDC is present during this step, the NOTA carboxylates remain structurally intact.

Data Presentation: Parameter Optimization

To ensure a self-validating and reproducible system, the reaction parameters must be tightly controlled to favor BFC conjugation over mAb-mAb inter-molecular crosslinking.

Table 1: Optimization of EDC/Sulfo-NHS Conjugation Parameters

| Parameter | Sub-optimal Condition | Optimal Condition | Causality / Scientific Rationale |

| Activation pH | pH 7.4 (PBS) | pH 6.0 (MES) | EDC is highly unstable at neutral pH; pH 6.0 maximizes the half-life of the active O-acylisourea intermediate[3]. |

| Conjugation pH | pH 6.0 (MES) | pH 7.5 (HEPES) | Ensures the aniline amine of p-NH2-Bn-NOTA is fully deprotonated and nucleophilic for the displacement reaction. |

| EDC Removal | None (One-pot) | Desalting | Prevents EDC from activating the critical radiometal-coordinating carboxylates on the NOTA molecule[3]. |

| NOTA Excess | 10-fold molar | 200-fold molar | A massive molar excess of the BFC outcompetes the mAb's native lysines, minimizing unwanted mAb-mAb polymerization[4]. |

Mandatory Visualization: Conjugation Workflow

Figure 1: Two-step EDC/sulfo-NHS workflow for conjugating p-NH2-Bn-NOTA to mAb carboxylates.

Step-by-Step Experimental Protocol

Materials Required

-

Target mAb : Purified, free of carrier proteins (e.g., BSA) and amine/carboxylate buffers (e.g., Tris, Glycine, Citrate).

-

Chelator : 2-((4-Aminophenyl)methyl)nota hydrochloride hydrate.

-

Activation Buffer : 0.1 M MES, 0.5 M NaCl, pH 6.0. (Note: NaCl suppresses non-specific ionic interactions).

-

Conjugation Buffer : 0.1 M HEPES, 0.15 M NaCl, pH 7.5.

-

Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), Sulfo-NHS.

-

Hardware : 40 kDa MWCO centrifugal filters, Zeba™ Spin Desalting Columns (7K MWCO).

Phase 1: Antibody Preparation & Buffer Exchange

-

Dilute 2–5 mg of the monoclonal antibody in Activation Buffer .

-

Concentrate and buffer-exchange the mAb using a 40 kDa MWCO centrifugal filter at 4,000 × g. Repeat the dilution/concentration cycle 3 times to ensure complete removal of storage buffers.

-

Adjust the final mAb concentration to exactly 2.0 mg/mL in Activation Buffer.

Phase 2: Carboxylate Activation

-

Immediately before use, dissolve EDC and sulfo-NHS in dry Activation Buffer to a concentration of 10 mg/mL. (Self-Validation Check: EDC is highly hygroscopic; use a fresh, unopened ampoule to ensure activity).

-

Add a 50-fold molar excess of EDC and a 100-fold molar excess of sulfo-NHS to the mAb solution.

-

Incubate the reaction mixture for 15 minutes at room temperature (RT) with gentle end-over-end rotation.

Phase 3: EDC Quenching & Removal (Critical Step)

-

Pre-equilibrate a Zeba Spin Desalting Column with Conjugation Buffer (pH 7.5).

-

Apply the activated mAb to the column and centrifuge according to the manufacturer's instructions.

-

Collect the flow-through. This contains the sulfo-NHS-activated mAb, now free of unreacted EDC, and simultaneously buffer-exchanged into the optimal pH for amine conjugation.

Phase 4: BFC Conjugation

-

Dissolve p-NH2-Bn-NOTA in a small volume of Conjugation Buffer (or anhydrous DMSO if solubility is limited, ensuring final DMSO concentration remains <5% v/v).

-

Immediately add a 200-fold molar excess of p-NH2-Bn-NOTA to the activated mAb solution.

-

Incubate the mixture for 2 hours at RT in the dark with gentle agitation.

Phase 5: Final Purification & Characterization

-

Remove unreacted p-NH2-Bn-NOTA by passing the conjugate through a fresh Zeba Spin Desalting Column pre-equilibrated with standard PBS (pH 7.4), or via overnight dialysis (4°C) against PBS.

-

Quality Control (Self-Validating System): Analyze the final product via Size Exclusion Chromatography (SEC-HPLC) to confirm the absence of high-molecular-weight aggregates (mAb-mAb crosslinking). The exact chelator-to-antibody ratio (CAR) can be determined via Isotope Dilution Assays using cold isotopic copper or mass spectrometry (MALDI-TOF).

Sources

Application Note: High-Efficiency Copper-64 Radiolabeling of Peptides via p-NH2-Bn-NOTA

Executive Summary

Copper-64 ( 64 Cu) is a highly versatile theranostic radionuclide ( t1/2=12.7 h) that decays via positron emission ( β+ , 17.8%), beta decay ( β− , 38.4%), and electron capture (43.8%). This unique decay profile allows a single radiopharmaceutical to be used for both high-resolution Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.

For peptide-based radiopharmaceuticals, the choice of bifunctional chelator (BFC) dictates the in vivo success of the conjugate. This application note details the mechanistic rationale, quantitative dynamics, and a self-validating protocol for radiolabeling peptides with 64 Cu using 2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NH 2 -Bn-NOTA) .

Mechanistic Rationale: The NOTA Advantage

The structural compatibility between the radiometal and the chelator cavity is the primary determinant of kinetic inertness. Historically, DOTA (a 12-membered macrocycle) was used for 64 Cu labeling. However, DOTA's cavity is too large for the small Cu(II) ion (ionic radius ~0.73 Å), resulting in Jahn-Teller distortion and kinetic lability. In vivo, this leads to the transmetallation of 64 Cu to serum proteins like ceruloplasmin, causing high off-target accumulation in the liver[1].

Conversely, NOTA features a 9-membered ring that perfectly encapsulates Cu(II). By utilizing the p-NH 2 -Bn-NOTA derivative, conjugation to the targeting peptide occurs via the benzyl backbone (typically by converting the amine to an isothiocyanate for thiourea coupling, or via amide coupling). Causality: Conjugating through the benzyl group leaves all three carboxylate arms of the NOTA macrocycle free. This ensures a complete hexadentate ( N3O3 ) coordination sphere around the Cu(II) ion, maximizing thermodynamic stability and kinetic inertness while yielding a negatively charged or neutral complex that promotes rapid renal clearance[2].

Quantitative Chelator Dynamics

The table below summarizes the critical operational and pharmacokinetic differences between common 64 Cu chelators, highlighting why NOTA is the preferred BFC for temperature-sensitive peptides.

| Chelator | Coordination Geometry | Labeling Temp (°C) | Labeling Time (min) | In Vivo Kinetic Stability | Hepatic Clearance Profile |

| NOTA | N3O3 (Hexadentate) | 20 - 25 (RT) | 15 - 30 | Excellent | Low liver retention |

| DOTA | N4O4 (Octadentate) | 37 - 45 | 30 - 60 | Moderate (Transmetallates) | High liver retention |

| CB-TE2A | N4O2 (Hexadentate) | 70 - 95 | 60 - 120 | Exceptional | Very low liver retention |

Data synthesized from comparative in vivo evaluations of 64 Cu-labeled targeting vectors[1].

Process Visualization

Workflow for Cu-64 radiolabeling of NOTA-peptides and subsequent self-validating quality control.

Self-Validating Radiolabeling Protocol

This protocol is engineered as a self-validating system. It does not merely assume successful chelation; it actively challenges the product to prove that the 64 Cu is structurally integrated into the NOTA pocket rather than adventitiously bound to the peptide backbone.

Reagent Preparation & Causality

-

Trace-Metal Free Environment: 64 Cu is utilized at nanomolar concentrations. Environmental zinc (Zn 2+ ) or cold copper (Cu 2+ ) from glassware will outcompete 64 Cu for the NOTA cavity, decimating the radiochemical yield (RCY). Rule: Use only ultra-pure, metal-free water (e.g., Chelex-100 treated) and acid-washed plasticware.

-

Buffer Selection (0.1 M Ammonium Acetate, pH 5.5): Causality: At pH < 4.0, the nitrogen atoms of the NOTA macrocycle become protonated, repelling the Cu(II) ion. At pH > 7.0, Cu(II) precipitates as insoluble copper hydroxides. A pH of 5.5 maintains deprotonated carboxylates while keeping Cu(II) soluble[3].

-

Radioprotectant (Ascorbic Acid): The decay of 64 Cu generates reactive oxygen species (ROS) via radiolysis of water. Addition of L-ascorbic acid (0.05 - 0.1 µg/µL) acts as a radical scavenger, preventing the autoradiolysis (cleavage) of the peptide backbone during incubation[4].

Radiolabeling Procedure

-

Peptide Aliquot: Dissolve 10–20 µg of the purified NOTA-peptide conjugate in 150 µL of 0.1 M Ammonium Acetate buffer (pH 5.5).

-

Radioprotection: Add 5 µL of a freshly prepared 10 mg/mL L-ascorbic acid solution.

-

Activity Addition: Add 100–200 MBq of [ 64 Cu]CuCl 2 (in dilute HCl) to the reaction vial. Ensure the volume of [ 64 Cu]CuCl 2 added does not shift the final pH below 5.0.

-

Incubation: Incubate the mixture at room temperature (20–25 °C) for 15 to 30 minutes. Unlike CB-TE2A, NOTA does not require heating, preserving the integrity of heat-sensitive peptides[4].

Quality Control & Kinetic Validation (The Self-Validating Step)

To confirm radiochemical purity (RCP > 95%), perform instant thin-layer chromatography (iTLC-SG) using 0.1 M Sodium Citrate (pH 5.5) as the mobile phase.

-

Intact Conjugate: The lipophilic 64 Cu-NOTA-peptide remains at the origin ( Rf=0.0 ).

-

Free Radiometal: Unbound 64 Cu is chelated by citrate, forming a negatively charged complex that migrates to the solvent front ( Rf=0.9−1.0 ).

The DTPA Challenge (Proof of Inertness): A standard TLC only differentiates free vs. bound metal. It cannot distinguish between 64 Cu securely locked inside the NOTA cavity versus 64 Cu weakly bound to histidine/cysteine residues on the peptide.

-

Extract a 10 µL aliquot of the radiolabeled product.

-

Mix with 90 µL of 50 mM DTPA (Diethylenetriaminepentaacetic acid) in PBS (pH 7.4).

-

Incubate at 37 °C for 60 minutes.

-

Re-analyze via radio-TLC. Interpretation: DTPA is an aggressive chelator. If the 64 Cu was only adventitiously bound to the peptide surface, the DTPA will strip it away, causing a massive spike at the solvent front ( 64 Cu-DTPA). If the RCP remains >95% at the origin, the protocol has self-validated the kinetic inertness of the NOTA- 64 Cu coordination sphere.

References

- Title:[64Cu-NOTA-8-Aoc-BBN(7-14)NH2] targeting vector for positron-emission tomography imaging of gastrin-releasing peptide receptor-expressing tissues Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Verify Source]

- Title: The Ionic Charge of Copper-64 Complexes Conjugated to an Engineered Antibody Affects Biodistribution Source: Bioconjugate Chemistry (ACS Public

- Title: Theranostic Potential of a New 64Cu-Labeled NOTA-R954 Peptide Conjugate for Kinin B1R Expressing Prostate Cancer Source: MDPI URL:[Verify Source]

- Title: In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer Source: PMC (National Institutes of Health) URL:[Verify Source]

Application Note: Chemoselective Tyrosine Bioconjugation via p-NH2-Bn-NOTA Diazotization for Radiotheranostics

Executive Summary

The development of targeted radiotheranostic agents requires precise, site-specific bioconjugation strategies to ensure that the structural integrity and receptor-binding affinity of the targeting vector (peptide or protein) remain uncompromised. While 2-((4-Aminophenyl)methyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NH2-Bn-NOTA ) is traditionally functionalized into an isothiocyanate (p-SCN-Bn-NOTA) for random lysine coupling, modern radiochemistry leverages the primary aromatic amine for chemoselective azo coupling to tyrosine residues [1].

As a Senior Application Scientist, I recommend the diazonium-mediated workflow. Tyrosine residues are relatively rare (comprising ~3% of protein surface amino acids), electrically neutral, and do not require the harsh reduction pretreatments associated with cysteine-maleimide conjugations[1]. This guide details a self-validating, pre-labeling protocol where p-NH2-Bn-NOTA is first complexed with a radiometal (e.g., 64 Cu or 68 Ga), converted in situ to a reactive diazonium salt, and finally coupled to a tyrosine-bearing vector[2].

Mechanistic Rationale & Pathway Visualization

The causality behind choosing a "pre-labeling" diazonium strategy is rooted in protein stability. Generating aryl diazonium ions requires highly acidic conditions (presence of HCl)[1]. If the chelator were conjugated to the protein before radiolabeling and diazotization, the harsh acidic environment and the elevated temperatures often required for macrocyclic radiometal chelation could denature the targeting protein. By complexing the radiometal and forming the diazonium salt prior to protein exposure, the final bioconjugation step can proceed under mild, slightly alkaline physiological conditions[2].

Workflow for chemoselective tyrosine bioconjugation using p-NH2-Bn-NOTA diazonium salts.

Comparative Analysis of Bioconjugation Targets

To justify the selection of tyrosine over canonical amino acids, the following table synthesizes the physicochemical impacts of various conjugation strategies on protein stability and biodistribution[1],[3].

| Target Amino Acid | Relative Abundance | Conjugation Chemistry | Impact on Net Charge | Pretreatment Required | Site-Specificity |

| Lysine ( ϵ -amine) | High (~6-7%) | NHS-Ester / Isothiocyanate | Eliminates positive charge | None | Low (Random distribution) |

| Cysteine (Thiol) | Low (~1-2%) | Maleimide / Haloacetyl | Neutral | Yes (Reduction of disulfides) | High |

| Tyrosine (Phenol) | Low (~3%) | Aryl Diazonium (Azo Coupling) | Neutral (Maintained) | None | High |

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for the generation of 64 Cu- or 68 Ga-labeled NOTA-diazonium salts and subsequent azo coupling with a model tyrosine-containing peptide or protein (e.g., Human Serum Albumin or Neurotensin)[2].

Phase 1: Radiometal Chelation (Pre-labeling)

Causality Check: NOTA is selected over DOTA for 68 Ga and 64 Cu due to its smaller N3O3 macrocyclic cavity, which provides optimal thermodynamic stability and kinetic inertness for these specific radiometals without requiring heating above 37°C[3].

-

Preparation: Dissolve 20 µg of p-NH2-Bn-NOTA in 100 µL of 0.25 M ammonium acetate (NH 4 OAc) buffer, adjusting the pH to exactly 5.5.

-

Radionuclide Addition: Add 5–10 MBq of [64Cu]CuCl2 or [68Ga]GaCl3 to the chelator solution.

-

Incubation: Incubate the reaction mixture at 37 °C for 15 minutes.

-

Validation: Monitor radiochemical yield (RCY) via radio-TLC using a mobile phase of 10% 1 M NH 4 OAc in methanol. The complex should exhibit an Rf value of ~0.3. Proceed only if radiochemical purity is >94%[2].

Phase 2: In Situ Diazotization

Causality Check: The conversion of the aniline group to a diazonium salt requires highly acidic conditions to form the nitrosonium ion intermediate ( NO+ ) from sodium nitrite, which then attacks the primary amine. Temperature must be kept strictly at 4 °C to prevent the degradation of the unstable diazonium ion into a phenol[1].

-

Acidification: To the radiolabeled mixture from Phase 1, add 100 µL of 1 N Hydrochloric Acid (HCl).

-

Nitrosation: Immediately add 10 µL of a freshly prepared 2 M Sodium Nitrite (NaNO 2 ) solution.

-

Incubation: Shake the reaction vessel gently at 4 °C for exactly 10 minutes.

-

Handling: The resulting radiolabeled diazonium salt must be used immediately in the next step without further purification to avoid thermal decomposition[2].

Phase 3: Chemoselective Azo Coupling

Causality Check: Electrophilic aromatic substitution of the diazonium salt onto the phenolic ring of tyrosine is highly pH-dependent. The reaction must be buffered to mildly alkaline conditions (pH 8.0 - 9.0) to deprotonate the tyrosine phenol into a phenoxide ion, which is a significantly stronger nucleophile[2].

-

Vector Preparation: Dissolve your tyrosine-containing peptide/protein (e.g., 1-5 mg depending on molecular weight) in a 0.1 M borate buffer (pH 8.5).

-

Coupling: Dropwise, add the in situ generated radiolabeled NOTA-diazonium salt to the protein solution.

-

pH Adjustment: Verify that the final pH of the mixture remains between 8.0 and 8.5. Add micro-volumes of 1 M NaOH if the HCl from Phase 2 drops the pH too low.

-

Incubation: Incubate the mixture at room temperature (20-25 °C) for 30 to 60 minutes under gentle agitation.

Phase 4: Purification and Quality Control

-

Isolation: Purify the final radioconjugate from unreacted diazonium salts and free radiometals using Size Exclusion Chromatography (SEC) (e.g., a PD-10 desalting column) or spin filtration (e.g., Amicon Ultra), eluting with 1X PBS.

-

Analysis: Confirm the radiochemical purity of the final conjugate via analytical Radio-HPLC.

Sources

Application Note: Isothiocyanate Conversion of p-NH2-Bn-NOTA and Optimization of Amine Coupling for Radiotheranostics

Executive Summary & Mechanistic Overview

The development of targeted radiopharmaceuticals relies heavily on the robust conjugation of bifunctional chelators to targeting vectors (e.g., monoclonal antibodies, nanobodies, and peptides). p-NH2-Bn-NOTA (S-2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a premier macrocyclic chelator, highly favored for its exceptional thermodynamic stability with positron-emitting radiometals such as ⁶⁸Ga and ⁶⁴Cu.

However, the primary aniline amine (-NH₂) on the benzyl pendant arm is relatively inert under standard bioconjugation conditions. To facilitate highly efficient amine coupling to proteins, this aniline group must be chemically converted into an electrophilic isothiocyanate (-NCS) group, yielding p-SCN-Bn-NOTA . This reactive intermediate readily undergoes nucleophilic attack by the ε-amino groups of lysine residues on proteins, forming a highly stable, irreversible thiourea bond[1].

This technical guide details the self-validating protocols for both the chemical conversion of the chelator and its subsequent bioconjugation, emphasizing the physicochemical causality behind each experimental parameter.

Chemical Conversion: Synthesis of p-SCN-Bn-NOTA

Causality & Experimental Design

The conversion of the primary amine to an isothiocyanate is typically achieved using thiophosgene (CSCl₂). Because thiophosgene is highly reactive and susceptible to rapid aqueous hydrolysis, the reaction is performed in a biphasic liquid-liquid extraction system (e.g., Water/CHCl₃).

As the reaction proceeds at the solvent interface, the newly formed p-SCN-Bn-NOTA—which is more lipophilic than its precursor—partitions into the organic layer. This phase separation acts as an inherent protective mechanism, shielding the moisture-sensitive isothiocyanate group from aqueous degradation[2].

Workflow of p-NH2-Bn-NOTA conversion and biphasic protein conjugation.

Step-by-Step Protocol: Isothiocyanate Conversion

Self-Validation Checkpoint: Ensure all glassware is strictly anhydrous before handling the organic phase.

-

Aqueous Preparation : Dissolve 100 mg of p-NH2-Bn-NOTA in 5 mL of 0.1 M HCl. The acidic environment ensures the macrocyclic amines remain protonated, preventing unwanted side reactions.

-

Organic Preparation : In a fume hood, dissolve a 1.5-fold molar excess of thiophosgene (CSCl₂) in 5 mL of anhydrous chloroform (CHCl₃).

-

Biphasic Reaction : Combine the two solutions in a sealed reaction vessel. Stir vigorously (≥800 rpm) at room temperature for 3–4 hours to maximize the interfacial surface area.

-

Phase Separation : Transfer the emulsion to a separatory funnel. Allow the phases to separate completely. Collect the lower organic (CHCl₃) layer.

-

Drying & Lyophilization : Dry the organic layer over anhydrous Na₂SO₄ to remove trace water. Filter the drying agent and evaporate the solvent under reduced pressure to yield p-SCN-Bn-NOTA as a solid.

-

Validation : Analyze the product via LC-MS. A successful conversion is confirmed by a mass shift from ~450 Da (p-NH2-Bn-NOTA) to ~492 Da (p-SCN-Bn-NOTA)[2].

Bioconjugation: Amine Coupling to Proteins

Causality & Experimental Design

The conjugation of p-SCN-Bn-NOTA to a protein relies on the nucleophilic attack of the protein's primary amines (predominantly lysine ε-amines) onto the electrophilic carbon of the isothiocyanate group.

The critical variable here is pH. Lysine residues have a pKa of approximately 10.5. At a physiological pH of 7.4, these amines are heavily protonated (-NH₃⁺) and lack nucleophilicity. By shifting the reaction buffer to an alkaline pH (8.5–9.0), a sufficient fraction of the amines becomes deprotonated (-NH₂), driving the reaction forward without causing alkaline denaturation of the protein. Furthermore, amine-containing buffers (e.g., Tris, Glycine) must be strictly avoided, as they will competitively quench the chelator[3].

Mechanistic pathway of pH-dependent amine coupling via thiourea bond formation.

Step-by-Step Protocol: Protein Conjugation

-

Buffer Exchange : Pass the target protein (e.g., monoclonal antibody or nanobody) through a PD-10 size exclusion column pre-equilibrated with 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 8.7). Collect the protein fractions and determine the concentration via UV-Vis (A280)[1].

-

Chelator Solubilization : Dissolve the freshly prepared p-SCN-Bn-NOTA in anhydrous DMSO to a concentration of 10 mg/mL. Note: Do not store this solution; use it immediately to prevent DMSO-induced hydrolysis.

-

Coupling Reaction : Add a 10- to 30-fold molar excess of p-SCN-Bn-NOTA to the protein solution. Ensure the final concentration of DMSO in the reaction mixture does not exceed 5% (v/v) to prevent protein precipitation[3].

-

Incubation : Incubate the mixture for 2 hours at room temperature with gentle end-over-end rotation[1].

-

Quenching & Purification : Quench the unreacted isothiocyanate by adjusting the pH to 7.0–7.4 using 1N HCl. Purify the NOTA-protein conjugate using a size-exclusion column (e.g., SEC or PD-10) with 0.1 M Ammonium Acetate (pH 7.0) or PBS as the eluent[1],.

Quality Control: Optimizing the Chelator-to-Protein (C/P) Ratio

The degree of conjugation (C/P ratio) directly dictates the in vivo biodistribution of the radiotracer. A low C/P ratio results in poor specific activity, while an excessively high C/P ratio can mask the antigen-binding loops (CDRs), reducing target affinity and increasing non-specific hepatic clearance[3].

The C/P ratio is empirically determined using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) . By comparing the mass of the unconjugated protein to the conjugated protein, the average number of NOTA molecules per protein can be calculated[1].

Quantitative Data Summary for Conjugation Optimization

| Parameter | Sub-Optimal Condition | Optimal Condition | Causality / Impact on Conjugate |

| Buffer pH | 7.0 - 7.4 (PBS) | 8.5 - 9.0 (Na₂CO₃) | Low pH keeps amines protonated, resulting in near-zero conjugation efficiency. |

| Buffer Type | Tris-HCl | HEPES or Na₂CO₃ | Tris contains primary amines that competitively react with the isothiocyanate. |

| Molar Excess | 1x - 5x | 10x - 30x | 10-30x excess compensates for aqueous hydrolysis of the -NCS group during the 2h incubation[3]. |

| Organic Solvent | > 10% DMSO | < 5% DMSO | High DMSO concentrations cause irreversible protein denaturation and aggregation. |

| Target C/P Ratio | > 5 (Over-conjugated) | 1.5 - 3.0 | Optimal C/P preserves immunoreactivity while allowing sufficient radiometal loading[3]. |

References

-

BenchChem. "Application Notes and Protocols: p-SCN-Bn-NOTA in Preclinical Theranostics Research." BenchChem.

-

Xavier, C., et al. "Synthesis, Preclinical Validation, Dosimetry, and Toxicity of 68Ga-NOTA-Anti-HER2 Nanobodies for iPET Imaging of HER2 Receptor Expression in Cancer." Journal of Nuclear Medicine, 2013. 1

-

Put, S., et al. "Decorating sdAbs with Chelators: Effect of Conjugation on Biodistribution and Functionality." MDPI, 2021. 3

-

Smith, S. V., et al. "Comparison of 64Cu-Complexing Bifunctional Chelators for Radioimmunoconjugation: Labeling Efficiency, Specific Activity, and in Vitro/in Vivo Stability." Bioconjugate Chemistry, ACS Publications, 2012. 2

Sources

- 1. Synthesis, Preclinical Validation, Dosimetry, and Toxicity of 68Ga-NOTA-Anti-HER2 Nanobodies for iPET Imaging of HER2 Receptor Expression in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Decorating sdAbs with Chelators: Effect of Conjugation on Biodistribution and Functionality [mdpi.com]

Troubleshooting low conjugation efficiency with 2-((4-Aminophenyl)methyl)nota

Welcome to the advanced technical support guide for 2-((4-Aminophenyl)methyl)nota (p-NH2-Bn-NOTA) . This bifunctional chelator is a cornerstone in radiochemistry for labeling biomolecules with isotopes like ⁶⁸Ga and ⁶⁴Cu. However, its unique chemical structure—specifically the presence of an aniline (aromatic amine) group alongside three macrocyclic carboxylic acids—introduces complex kinetic and steric challenges during bioconjugation.

This guide is designed for research scientists and drug development professionals. It bypasses basic textbook theory to directly address the mechanistic root causes of conjugation failure, providing self-validating protocols to ensure high radiochemical yields.

Part 1: Diagnostic Workflow for Conjugation Failure

The vast majority of p-NH2-Bn-NOTA conjugation failures stem from a misunderstanding of the molecule's pKa, leading to a kinetic mismatch during amide bond formation, or from unintended side reactions within the macrocycle itself. Use the logic tree below to diagnose your specific failure mode.

Diagnostic flowchart for identifying and resolving primary failure modes in p-NH2-Bn-NOTA bioconjugation.

Part 2: The Kinetic Mismatch (Quantitative Data)

To understand why standard coupling protocols fail with p-NH2-Bn-NOTA, you must look at the quantitative kinetics of amine nucleophilicity versus NHS-ester hydrolysis. Standard protocols are optimized for aliphatic amines. Because the lone electron pair on the p-NH2-Bn-NOTA nitrogen is delocalized into the benzene ring, its intrinsic nucleophilicity is severely suppressed[1].

Table 1: Kinetic and Physicochemical Comparison of Amine Nucleophiles

| Amine Category | Example Target | Approx. pKa | Relative Nucleophilicity | Optimal Coupling pH | NHS Ester t1/2 at Optimal pH |

| Aliphatic Primary | Lysine ( ϵ -amine) | 10.5 | High | 7.2 – 8.0 | ~10 – 20 minutes |

| α -Amine | Peptide N-terminus | 8.0 | Moderate | 7.0 – 7.5 | ~20 – 30 minutes |

| Aromatic Amine | p-NH2-Bn-NOTA | ~4.6 | Very Low | 6.0 – 6.5 | > 2 hours |

Part 3: Frequently Asked Questions (Troubleshooting)

Q: I followed a standard EDC/NHS protocol at pH 7.4, but my p-NH2-Bn-NOTA conjugation yield is near zero. What happened? A: You are experiencing a kinetic race condition where hydrolysis is beating nucleophilic attack. At pH 7.4, the NHS-activated ester on your target protein hydrolyzes rapidly (half-life of ~10-20 minutes)[2]. Because p-NH2-Bn-NOTA is a weak aromatic nucleophile, it reacts too slowly to capture the ester before it reverts to a carboxylate[1]. Causality Fix: Shift your coupling buffer to pH 6.0–6.5. At this slightly acidic pH, the aromatic amine (pKa ~4.6) remains entirely unprotonated and reactive, while the half-life of the competing NHS ester is extended to several hours, allowing the slow amide bond formation to reach completion.

Q: My reaction mixture turned cloudy, and size-exclusion chromatography shows massive high-molecular-weight aggregates. Why? A: You likely performed a "one-pot" EDC/NHS reaction. p-NH2-Bn-NOTA is a bifunctional chelator containing three highly reactive carboxylic acid groups on its macrocyclic ring. If you mix your target protein, p-NH2-Bn-NOTA, and EDC/NHS simultaneously, the EDC will activate the NOTA carboxylates[3]. These activated NOTA molecules will cross-link with each other (via their own aniline groups) and with your protein's lysines, causing runaway polymerization. Causality Fix: You must mathematically eliminate the possibility of NOTA activation by using a two-step protocol. Activate the protein first, physically remove the EDC, and only then introduce the chelator.

Q: I tried converting p-NH2-Bn-NOTA to a diazonium salt for chemoselective tyrosine coupling, but the reaction failed to yield the azo conjugate. Why? A: The NOTA macrocycle itself is interfering with the diazotization chemistry. If you attempt to react unmetallated p-NH2-Bn-NOTA with sodium nitrite and HCl, the secondary amines within the 1,4,7-triazacyclononane ring will react with the nitrous acid, preventing the formation of the desired aryl diazonium salt at the aniline position[4]. Causality Fix: You must pre-metallate the NOTA chelator (e.g., with non-radioactive Ga³⁺, Cu²⁺, or your radiometal) before diazotization. The metal coordinates the ring amines, sterically and electronically protecting them, thereby directing the diazotization exclusively to the aromatic amine[4].

Part 4: Validated Experimental Protocols

Protocol A: Two-Step pH-Optimized EDC/Sulfo-NHS Coupling

Self-Validating Mechanism: By utilizing a spin-desalting column between the activation and coupling phases, we physically remove unreacted EDC. This guarantees that the carboxylates on the NOTA macrocycle cannot be activated, strictly limiting bond formation to the protein's activated carboxylates and the NOTA's aniline group.

-

Activation: Dissolve the target protein (containing carboxylates) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature[5].

-

Purification (Critical Step): Immediately pass the reaction mixture through a size-exclusion desalting column (e.g., Zeba™) pre-equilibrated with Coupling Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0–6.5). Do not use pH 7.4 PBS.

-

Conjugation: Add a 10- to 20-fold molar excess of p-NH2-Bn-NOTA to the desalted, activated protein.

-

Incubate for 2–4 hours at room temperature. (The extended incubation compensates for the low nucleophilicity of the aromatic amine).

-

Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any remaining unreacted NHS esters, then purify the final conjugate via dialysis or size-exclusion[5].

Protocol B: In Situ Diazotization and Tyrosine Bioconjugation (Wuest Method)

Self-Validating Mechanism: Pre-metallation locks the macrocycle into an inert coordination complex. Subsequent alkaline shift during coupling ensures the target Tyrosine is converted to a highly reactive phenoxide ion, driving the electrophilic aromatic substitution to completion.

-

Pre-Metallation: To a solution of p-NH2-Bn-NOTA (20 μg) in 0.25 M ammonium acetate buffer (pH 5.5), add the target metal (e.g., natCuCl₂, natGaCl₃, or radiometal). Incubate at 37°C for 15 minutes[4].

-

Diazotization: Add 1 M HCl to the metallated complex to lower the pH. Add 1 molar equivalent of Sodium Nitrite (NaNO₂). Shake periodically at 4°C for 2 minutes. The diazonium salt is highly reactive and must be used immediately[4].

-

Coupling: Add the in situ generated diazonium salt to the target protein/peptide (containing exposed Tyrosine residues) dissolved in 1X PBS (pH 7.2).

-

Alkaline Shift: Immediately adjust the reaction pH to 9.0 using 4 M NaOH. (Tyrosine coupling requires a basic pH to form the nucleophilic phenoxide ion)[4].

-

Incubate at 4°C for 30 minutes, then purify the azo-conjugate via HPLC or size-exclusion chromatography[4].

References

-

[4] Leier, S., et al. "Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues." Bioconjugate Chemistry (ACS Publications). URL:[Link]

-

[3] Echo BioSystems. "General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS." URL:[Link]

-

[5] G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS." URL:[Link]

-

[1] Chemical Communications (RSC Publishing). "A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes." URL:[Link]

Sources

- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. info.gbiosciences.com [info.gbiosciences.com]